5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-METHOXYBENZYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYBENZYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxybenzyl and pyridine groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYBENZYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
5-(4-METHOXYBENZYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for pharmacological activity, such as antimicrobial or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYBENZYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-PYRIDYL)-4H-1,2,4-TRIAZOLE: Lacks the methoxybenzyl group, which may affect its reactivity and applications.
5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOLE: Lacks the pyridine ring, which could influence its biological activity.
4-(3-PYRIDYL)-5-METHOXY-4H-1,2,4-TRIAZOLE: Similar structure but with different positioning of the methoxy group.
Uniqueness
The uniqueness of 5-(4-METHOXYBENZYL)-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which can confer specific chemical reactivity and potential biological activity. The presence of both the methoxybenzyl and pyridine groups, along with the triazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N4OS |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS/c1-20-13-6-4-11(5-7-13)9-14-17-18-15(21)19(14)12-3-2-8-16-10-12/h2-8,10H,9H2,1H3,(H,18,21) |
InChI Key |
BCDIWMCRSRVDTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CN=CC=C3 |
Origin of Product |
United States |
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